molecular formula C10H8FN5O2 B2455384 N-(2-Fluoro-phenyl)-5-nitro-pyrimidine-4,6-diamine CAS No. 326008-14-4

N-(2-Fluoro-phenyl)-5-nitro-pyrimidine-4,6-diamine

Cat. No.: B2455384
CAS No.: 326008-14-4
M. Wt: 249.205
InChI Key: YWBMJUBGKCEUAR-UHFFFAOYSA-N
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Description

N-(2-Fluoro-phenyl)-5-nitro-pyrimidine-4,6-diamine is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a fluorophenyl group and a nitro group attached to the pyrimidine ring. Pyrimidine derivatives are known for their wide range of applications in medicinal chemistry, particularly as antiviral, anticancer, and anti-inflammatory agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Fluoro-phenyl)-5-nitro-pyrimidine-4,6-diamine typically involves the following steps:

    Fluorination: The fluorophenyl group is introduced through fluorination reactions using fluorinating agents such as diethylaminosulfur trifluoride (DAST).

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch Reactors: Utilization of batch reactors for controlled addition of reagents and monitoring of reaction parameters.

    Purification: Purification of the final product through recrystallization or chromatography techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N-(2-Fluoro-phenyl)-5-nitro-pyrimidine-4,6-diamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form biaryl derivatives.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride.

    Nucleophiles: Amines, thiols, and alcohols.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products Formed

    Amino Derivatives: Reduction of the nitro group leads to the formation of amino derivatives.

    Biaryl Compounds:

Scientific Research Applications

N-(2-Fluoro-phenyl)-5-nitro-pyrimidine-4,6-diamine has a wide range of applications in scientific research, including:

    Medicinal Chemistry: Used as a building block for the synthesis of antiviral, anticancer, and anti-inflammatory agents.

    Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Applications: Utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of N-(2-Fluoro-phenyl)-5-nitro-pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound exerts its effects through:

    Enzyme Inhibition: Inhibits the activity of enzymes involved in key biological pathways, leading to therapeutic effects.

    Receptor Binding: Binds to specific receptors, modulating their activity and resulting in desired biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    4-N-(2-chlorophenyl)-5-nitropyrimidine-4,6-diamine: Similar structure with a chlorophenyl group instead of a fluorophenyl group.

    4-N-(2-bromophenyl)-5-nitropyrimidine-4,6-diamine: Contains a bromophenyl group in place of the fluorophenyl group.

Uniqueness

N-(2-Fluoro-phenyl)-5-nitro-pyrimidine-4,6-diamine is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound in medicinal chemistry and other scientific research applications.

Properties

IUPAC Name

4-N-(2-fluorophenyl)-5-nitropyrimidine-4,6-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN5O2/c11-6-3-1-2-4-7(6)15-10-8(16(17)18)9(12)13-5-14-10/h1-5H,(H3,12,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWBMJUBGKCEUAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC2=NC=NC(=C2[N+](=O)[O-])N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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